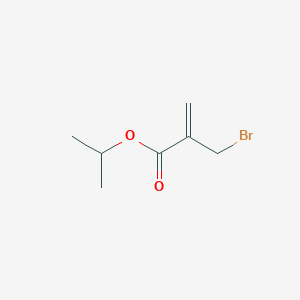![molecular formula C11H17N3O5S B12556775 Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- CAS No. 192379-55-8](/img/structure/B12556775.png)
Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with amines. For N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-benzenesulfonamide, the synthetic route may involve the following steps:
Preparation of Intermediate: The initial step involves the preparation of an intermediate by reacting benzenesulfonyl chloride with 2-nitroethanol under basic conditions.
Amination: The intermediate is then reacted with 3-hydroxypropylamine to introduce the amino group.
Purification: The final product is purified using recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Antimicrobial Research: The compound has shown promise as an antimicrobial agent, particularly against antibiotic-resistant bacteria.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of CA IX, preventing its normal function and thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with broad-spectrum antibacterial activity.
N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the nitro group, affecting its reactivity and biological activity.
N-(3-aminopropyl)benzenesulfonamide: Similar structure but lacks the hydroxyl group, influencing its solubility and interaction with biological targets.
Uniqueness
Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro- is unique due to the presence of both the nitro and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.
Eigenschaften
CAS-Nummer |
192379-55-8 |
|---|---|
Molekularformel |
C11H17N3O5S |
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
N-[2-(3-hydroxypropylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H17N3O5S/c15-9-3-6-12-7-8-13-20(18,19)11-5-2-1-4-10(11)14(16)17/h1-2,4-5,12-13,15H,3,6-9H2 |
InChI-Schlüssel |
DYWGUFPSMVGYML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCNCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


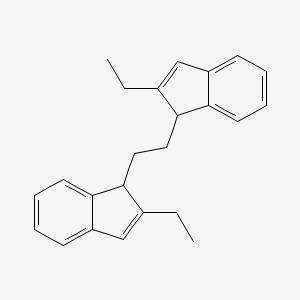
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
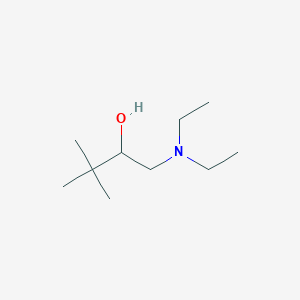
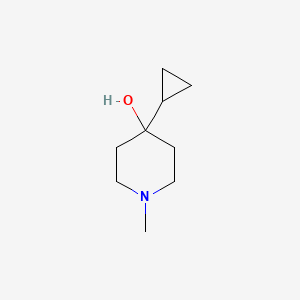
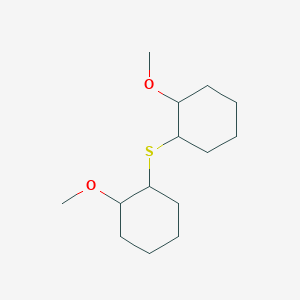
![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)

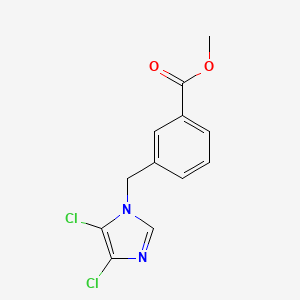
![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)
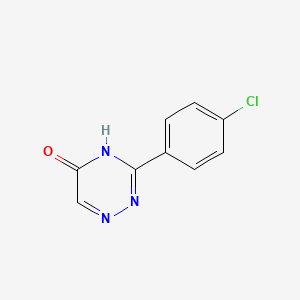

![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
